molecular formula C14H7BrClNO2 B5115746 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

Cat. No.: B5115746
M. Wt: 336.57 g/mol
InChI Key: MBQAJJKSHUMHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as BRB, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BRB belongs to the family of benzoxazinone derivatives and is known for its unique chemical properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of PDE-4, which is involved in the regulation of various cellular processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-viral properties and inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one. One area of interest is the development of more potent and selective inhibitors of COX-2 and PDE-4. Another area of interest is the investigation of the anti-cancer properties of this compound and its potential use in cancer therapy. Additionally, there is interest in the development of novel formulations of this compound that can improve its solubility and bioavailability. Finally, there is interest in the investigation of the potential use of this compound in the treatment of viral infections.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the condensation of 3-bromoaniline with salicylic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide and chlorosulfonic acid to yield the final product, this compound. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(3-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in various disease processes.

Properties

IUPAC Name

2-(3-bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-3-1-2-8(6-9)13-17-12-7-10(16)4-5-11(12)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQAJJKSHUMHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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